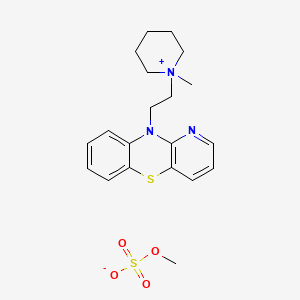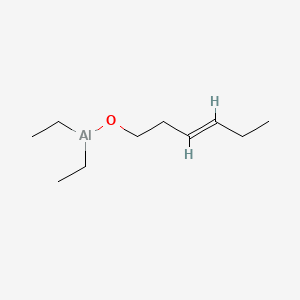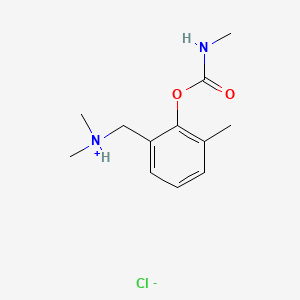
Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride typically involves the reaction of N-methylcarbamic acid with 2-dimethylaminomethyl-6-methylphenol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, methyl ester: Similar in structure but with different functional groups.
Carbamic acid, N,N-dimethyl-, 5-[2-(dimethylamino)ethoxy]-2-nitrophenyl ester, hydrochloride: Another related compound with distinct properties.
Uniqueness
Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride is unique due to its specific ester and amine groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
63982-48-9 |
|---|---|
Molekularformel |
C12H19ClN2O2 |
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
dimethyl-[[3-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9-6-5-7-10(8-14(3)4)11(9)16-12(15)13-2;/h5-7H,8H2,1-4H3,(H,13,15);1H |
InChI-Schlüssel |
QKPBNYPBROVNPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C[NH+](C)C)OC(=O)NC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


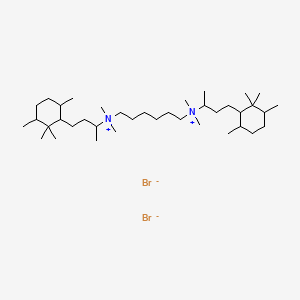
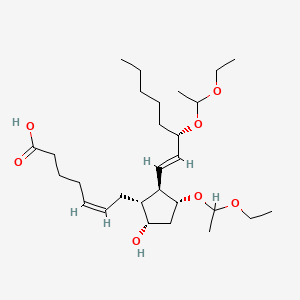
![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)

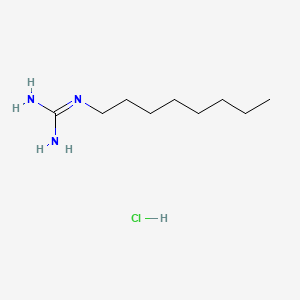
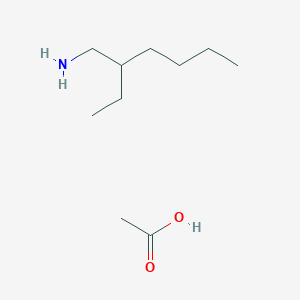
![(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester](/img/structure/B13767337.png)
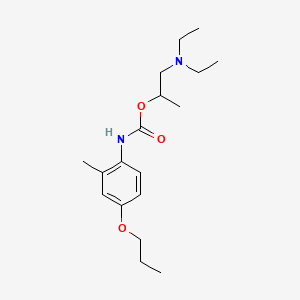



![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)
